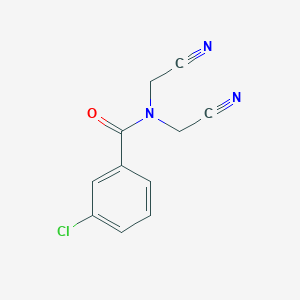

3-Chloro-N,N-bis(cyanomethyl)benzamide

Description

3-Chloro-N,N-bis(cyanomethyl)benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzene ring and two cyanomethyl groups attached to the nitrogen atom. Its synthesis likely follows a multi-component coupling reaction involving a benzoyl chloride derivative, formaldehyde, and trimethylsilyl cyanide (TMSCN) under copper catalysis, as reported for analogous N,N-bis(cyanomethyl)amines . The compound’s structure combines a rigid aromatic core with flexible cyanomethyl groups, making it a candidate for applications in organic synthesis, coordination chemistry, or materials science.

Properties

Molecular Formula |

C11H8ClN3O |

|---|---|

Molecular Weight |

233.65g/mol |

IUPAC Name |

3-chloro-N,N-bis(cyanomethyl)benzamide |

InChI |

InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2 |

InChI Key |

MCAVEAMXWWEXPR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The chloro group in 3-Chloro-N,N-bis(cyanomethyl)benzamide offers moderate electronegativity and steric bulk compared to bromo (higher reactivity) or fluoro (smaller size) analogs .

- Synthetic Flexibility: Copper-catalyzed MCRs enable efficient synthesis of bis(cyanomethyl) derivatives, while acylation with pre-formed amines (e.g., diallylamine) is preferred for allyl or bulky substituents .

- Physical State: Most bis(cyanomethyl) derivatives are oils (e.g., N-Benzyl-N,N-bis(cyanomethyl)amine), whereas nitroso analogs like N,N-Bis(cyanomethyl)nitrous amide form crystalline solids .

Functional and Application-Based Comparisons

Reactivity in Catalysis

- Coordination Chemistry: The cyanomethyl groups in this compound can act as ligands for transition metals, similar to N-Benzyl-N,N-bis(cyanomethyl)amine, which facilitates copper-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.